
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-BPD, is a pyrimidine-based compound that has been studied for its potential applications in scientific research. 6-BPD is a versatile compound that can be used for a variety of purposes, including as a fluorescent label, an antioxidant, and a catalyst. It has been widely studied for its potential applications in drug delivery, cancer therapy, and other biomedical applications.
Scientific Research Applications
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in a variety of scientific research areas. It has been used as a fluorescent label for imaging and tracking of cells and molecules, as an antioxidant for protecting cells from oxidative stress, and as a catalyst for the synthesis of organic compounds. Additionally, this compound has been studied for its potential applications in drug delivery, cancer therapy, and other biomedical applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
If it acts similarly to the aforementioned pyrazolo pyrimidine derivatives, it may inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts similarly to the aforementioned pyrazolo pyrimidine derivatives, it may lead to cell cycle arrest and potentially cell death .
Advantages and Limitations for Lab Experiments
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very photostable, which can make it difficult to use in imaging applications.
Future Directions
The potential future directions for 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione research are numerous. It could be used as a fluorescent label for imaging and tracking of cells and molecules, as an antioxidant for protecting cells from oxidative stress, and as a catalyst for the synthesis of organic compounds. Additionally, it could be used for drug delivery, cancer therapy, and other biomedical applications. Furthermore, it could be used to develop new materials for use in a variety of applications, such as nanomaterials and polymers. Finally, it could be used to develop new methods for synthesizing other compounds, such as chiral compounds and polycyclic aromatic hydrocarbons.
properties
IUPAC Name |
6-(2-bromophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDJXAOIAMEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



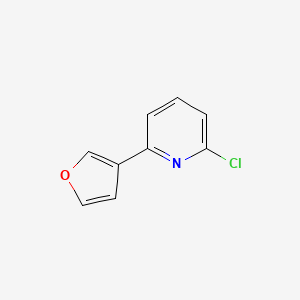
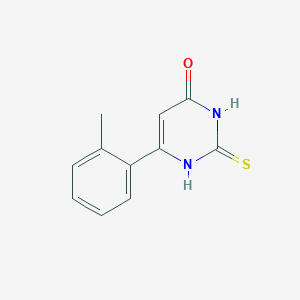
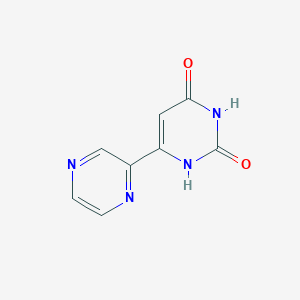
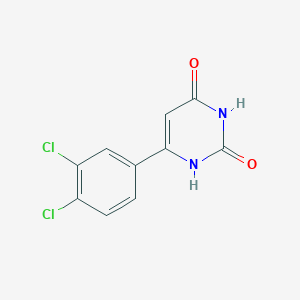
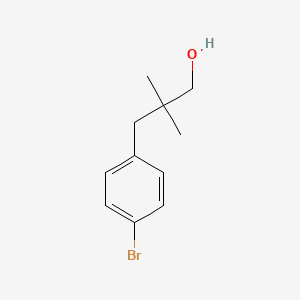
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
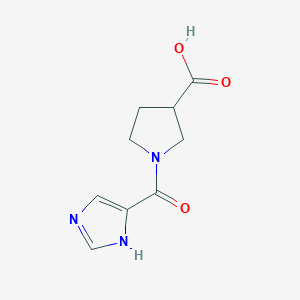


![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

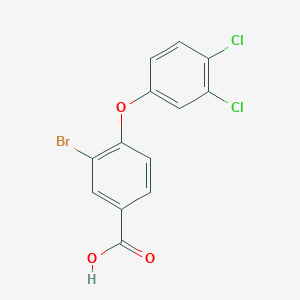
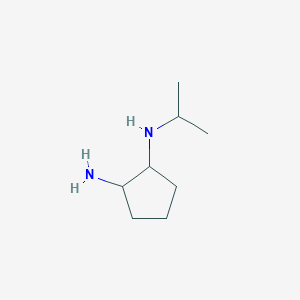
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)